molecular formula C19H16O5 B5543403 3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl 2-furoate

3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl 2-furoate

Cat. No. B5543403
M. Wt: 324.3 g/mol
InChI Key: ZEFHIQFKEGAJAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of chromene derivatives typically involves strategies such as cyclization reactions and the use of catalysts under various conditions. For example, the microwave-assisted cyclization under mildly basic conditions has been employed to synthesize 6H-benzo[c]chromen-6-ones and their tetrahydro analogues, demonstrating an efficient approach to chromene synthesis with good yields (Dao et al., 2018). Such methods could potentially be adapted for the synthesis of the target compound by incorporating the appropriate furoate precursor in the reaction scheme.

Molecular Structure Analysis

The molecular structure of chromene derivatives is characterized by a fused benzopyran ring system, which significantly influences their chemical behavior and interaction with biological targets. X-ray crystallography provides detailed insights into the molecular structure, as seen in related compounds where crystallographic studies revealed specific conformations and intermolecular interactions (Ramazani et al., 2002). Such structural analyses are crucial for understanding the reactivity and potential applications of the compound.

Scientific Research Applications

  • Molecular Structure Analysis : Studies have focused on understanding the molecular structures of compounds similar to 3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl 2-furoate. For instance, research on alternariol revealed insights into molecular planes and intramolecular hydrogen bonding patterns (Siegel et al., 2010). Similarly, analysis of ethyl 2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate provided details on crystal structure and intermolecular hydrogen bonding (Manolov et al., 2012).

  • Fluorescent Molecule Development : Some studies have investigated the fluorescent properties of benzo[c]chromen derivatives. For example, research on the fluorescence and metal interaction properties of racemic 7,8,9,10-tetrahydro-3-hydroxy-4-(1-hydroxyethyl)benzo[c]chromen-6-one showed its potential as a fluorescent molecule with enhanced fluorescence in the presence of metals (Gülcan et al., 2021).

  • Synthesis of Novel Compounds : Several studies have been conducted on the synthesis of new chemical compounds involving benzo[c]chromen derivatives. Research on the esterifications of 9-(hydroxyimino)-4-methyl-8,9-dihydrofuro[2,3-h]chromen-2-one, for instance, led to the creation of new compounds with detailed analysis of their formation mechanisms (Sun et al., 2008). Additionally, the synthesis of functionalized benzo[f]furo[3,2-c]chromen-4-(5H)-ones highlighted an advanced and environmentally friendly method for creating such compounds (Kumar et al., 2015).

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Therefore, any safety and hazard information would need to be determined by the user or researcher handling this compound.

properties

IUPAC Name

(3-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl) furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O5/c1-11-9-15-17(12-5-2-3-6-13(12)18(20)23-15)16(10-11)24-19(21)14-7-4-8-22-14/h4,7-10H,2-3,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEFHIQFKEGAJAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1)OC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl) furan-2-carboxylate

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